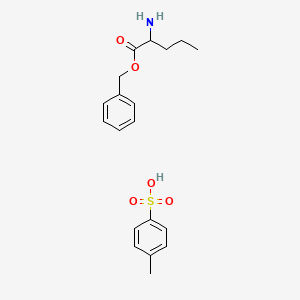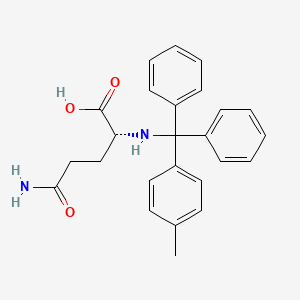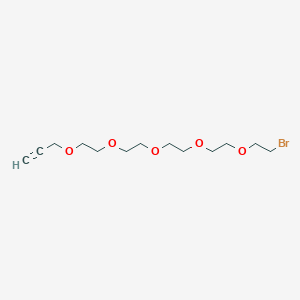
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose, also known as β-rutinose, is a disaccharide composed of a glucose and a rhamnose unit. This compound is naturally occurring and is often found in various plants. It is an intermediate used in the synthesis of several bioactive compounds, including flavonoids like isorhoifolin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose typically involves glycosylation reactions. One common method is the reaction of a protected glucose derivative with a rhamnose donor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then deprotected to yield the desired disaccharide .
Industrial Production Methods
Industrial production of this compound can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a rhamnose moiety to a glucose acceptor, producing the disaccharide in high yields. This method is advantageous due to its specificity and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
Aplicaciones Científicas De Investigación
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of flavonoids and other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its potential as a biomarker.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of natural sweeteners and as a precursor for various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These actions are mediated through pathways involving reactive oxygen species and inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Rutinose: Another disaccharide with similar structure and properties.
Frangulin A: A compound with a similar glycosidic linkage but different aglycone.
Isoverbascoside: A compound with similar glycosylation patterns but different biological activities
Uniqueness
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose is unique due to its specific glycosidic linkage and its role as an intermediate in the synthesis of various bioactive compounds. Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .
Propiedades
Número CAS |
26184-96-3 |
|---|---|
Fórmula molecular |
C12H22O10 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12+/m0/s1 |
Clave InChI |
OVVGHDNPYGTYIT-BNXXONSGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)




![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)
![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)




![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
